molecular formula C18H24N6O4 B2657444 Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1396876-26-8

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2657444
CAS No.: 1396876-26-8
M. Wt: 388.428
InChI Key: MOUOIOHSYRGPHO-UHFFFAOYSA-N
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Description

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of bicyclic pyrimidopyrimidines.

Properties

IUPAC Name

ethyl 4-(6-cyclopentyl-5,7-dioxo-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-2-28-18(27)23-9-7-22(8-10-23)16-19-11-13-14(20-16)21-17(26)24(15(13)25)12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUOIOHSYRGPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsKey steps include cyclization reactions, condensation reactions, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, and modulates various biochemical pathways. This includes enhancing the bio-synthesis of prostacyclin and decreasing pulmonary hypertension .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidopyrimidine derivatives, such as:

Uniqueness

Its ability to interact with multiple biochemical pathways and its potential therapeutic effects make it a compound of significant interest in scientific research .

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